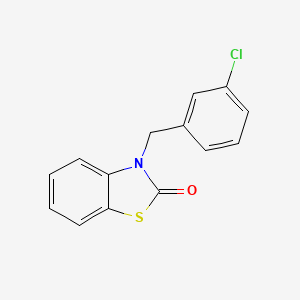
2-phenoxy-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(4-pyridinylmethyl)acetamide, also known as PPAA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
2-phenoxy-N-(4-pyridinylmethyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects, as well as the ability to reduce oxidative stress and protect against neurodegenerative diseases. This compound has also been found to have a low toxicity profile, making it a potential candidate for use in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 2-phenoxy-N-(4-pyridinylmethyl)acetamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation is that this compound has a low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-phenoxy-N-(4-pyridinylmethyl)acetamide. One area of research could be the development of new synthesis methods that improve the solubility of this compound in water. Another area of research could be the exploration of this compound's potential for use in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action.
合成法
2-phenoxy-N-(4-pyridinylmethyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-pyridinemethanol with phosgene to form 4-pyridinecarbonyl chloride. The second step involves the reaction of 4-pyridinecarbonyl chloride with 2-phenoxyacetamide to produce this compound.
科学的研究の応用
2-phenoxy-N-(4-pyridinylmethyl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential for use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(11-18-13-4-2-1-3-5-13)16-10-12-6-8-15-9-7-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFULYQSBYAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)
![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)